6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method includes the bromination and iodination of pyrrolo[3,2-b]pyridine. The process begins with the protection of the nitrogen atom in the pyrrole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) and iodination using iodine or N-iodosuccinimide (NIS) under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other biologically active molecules.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and as a probe in biochemical assays.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: The compound is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of protein kinases by binding to the ATP-binding site of the enzyme, thereby blocking its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent . The molecular targets and pathways involved vary depending on the specific kinase or biological target being studied.
Comparison with Similar Compounds
6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine can be compared with other halogenated pyrrolopyridines, such as:
- 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine
These compounds share similar structural features but differ in the position and type of halogen atoms, which can influence their reactivity and biological activity . The uniqueness of this compound lies in its specific halogenation pattern, which can confer distinct properties and applications.
Properties
IUPAC Name |
6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIGMKZMJLMLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640148 | |
Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956485-60-2 | |
Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956485-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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